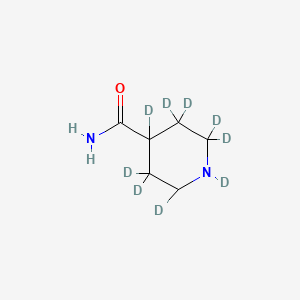
1,2,2,3,3,4,5,5,6-Nonadeuteriopiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,2,3,3,4,5,5,6-Nonadeuteriopiperidine-4-carboxamide is a deuterated derivative of piperidine-4-carboxamide Deuterium, a stable isotope of hydrogen, replaces hydrogen atoms in this compound, which can significantly alter its chemical and physical properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,2,3,3,4,5,5,6-Nonadeuteriopiperidine-4-carboxamide typically involves the deuteration of piperidine-4-carboxamide. This can be achieved through several methods, including:
Catalytic Deuteration: Using a deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to replace hydrogen atoms with deuterium.
Chemical Exchange: Employing deuterated solvents and reagents to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of deuterated compounds often involves large-scale catalytic deuteration processes. The use of high-pressure reactors and efficient catalysts ensures the complete and selective deuteration of the target compound.
化学反応の分析
Types of Reactions: 1,2,2,3,3,4,5,5,6-Nonadeuteriopiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of deuterated amines or alcohols.
Substitution: Formation of deuterated alkyl or acyl derivatives.
科学的研究の応用
1,2,2,3,3,4,5,5,6-Nonadeuteriopiperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace deuterium-labeled compounds in biological systems.
Medicine: Investigated for its potential in drug development, particularly in improving the pharmacokinetic properties of pharmaceuticals.
Industry: Utilized in the production of deuterated materials for various industrial applications, including advanced materials and electronics.
作用機序
The mechanism of action of 1,2,2,3,3,4,5,5,6-Nonadeuteriopiperidine-4-carboxamide involves its interaction with molecular targets and pathways. The presence of deuterium can influence the compound’s binding affinity, stability, and metabolic pathways. Deuterium substitution often results in a kinetic isotope effect, which can slow down the rate of metabolic reactions, leading to prolonged activity and reduced toxicity.
類似化合物との比較
Piperidine-4-carboxamide: The non-deuterated parent compound.
Deuterated Piperidine Derivatives: Other deuterated analogs of piperidine, such as 1,2,2,3,3,4,5,5,6,6-Decadeuteriopiperidine.
Uniqueness: 1,2,2,3,3,4,5,5,6-Nonadeuteriopiperidine-4-carboxamide is unique due to its specific deuteration pattern, which can provide distinct advantages in terms of stability, reduced metabolic rate, and improved pharmacokinetic properties compared to its non-deuterated and other deuterated analogs.
特性
分子式 |
C6H12N2O |
|---|---|
分子量 |
137.23 g/mol |
IUPAC名 |
1,2,2,3,3,4,5,5,6-nonadeuteriopiperidine-4-carboxamide |
InChI |
InChI=1S/C6H12N2O/c7-6(9)5-1-3-8-4-2-5/h5,8H,1-4H2,(H2,7,9)/i1D2,2D2,3D,4D2,5D/hD |
InChIキー |
DPBWFNDFMCCGGJ-YHJFSNJOSA-N |
異性体SMILES |
[2H]C1C(C(C(C(N1[2H])([2H])[2H])([2H])[2H])([2H])C(=O)N)([2H])[2H] |
正規SMILES |
C1CNCCC1C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















